N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 7-position with a 2-(3-methylphenoxy)acetamide moiety. This structural motif is common in medicinal chemistry for targeting central nervous system (CNS) receptors, particularly orexin or serotonin receptors, due to the tetrahydroquinoline scaffold’s conformational rigidity and ability to penetrate the blood-brain barrier . The benzenesulfonyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the 3-methylphenoxy substituent modulates selectivity and solubility .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-13-12-19-8-6-14-26(23(19)16-20)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHYTWZOQXXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Phenoxy Intermediate: : The synthesis begins with the preparation of the 3-methylphenoxy intermediate. This is achieved by reacting 3-methylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 3-methylphenyl chloride. This intermediate is then reacted with sodium phenoxide to yield the 3-methylphenoxy compound.
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Synthesis of the Tetrahydroquinoline Derivative: : The next step involves the synthesis of the tetrahydroquinoline derivative. This can be achieved by the Pictet-Spengler reaction, where an appropriate aldehyde or ketone is condensed with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
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Coupling Reaction: : The final step involves the coupling of the 3-methylphenoxy intermediate with the tetrahydroquinoline derivative. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydroquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
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Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
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Industry: : Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The phenoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The tetrahydroquinoline moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Tetrahydroquinoline/Tetrahydroisoquinoline Scaffolds
The target compound shares structural homology with orexin receptor antagonists reported in and . These analogs feature a tetrahydroisoquinoline core with diverse substitutions at the 1- and 2-positions (Table 1).
Table 1: Structural and Synthetic Comparison of Tetrahydroquinoline Derivatives
*Calculated based on formula C24H24N2O4S.
- 1-Substituent Impact : The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 3,4-dimethoxyphenyl (Ev3) or thiophene-2-carbonyl (Ev8) groups. This may enhance receptor binding through π-π stacking or hydrogen bonding .
- 7-Substituent Role: The 2-(3-methylphenoxy)acetamide group balances hydrophobicity and solubility, analogous to the 7-alkoxy substitutions in Ev3 compounds (e.g., piperidin-1-yl ethoxy in Compound 20).
Pharmacological Implications
- Receptor Selectivity: Compounds in Ev2 and Ev3 demonstrate orexin-1 receptor antagonism, with selectivity influenced by the 1-substituent. For example, Compound 30 (Ev2) shows higher orexin-1 affinity due to its diethylamino group, while the target compound’s benzenesulfonyl group may favor serotonin receptor interactions .
- Metabolic Stability : The benzenesulfonyl group in the target compound likely reduces oxidative metabolism compared to Ev3’s methoxy-substituted derivatives, which are prone to demethylation .
Key Research Findings
Structural Rigidity: The tetrahydroquinoline scaffold’s rigidity enhances CNS penetration compared to flexible analogs like pyrrolotriazines (Ev10) .
Substituent Optimization : High-yield syntheses (e.g., 94% for Compound 25g in Ev4) highlight the importance of sterically unhindered reactions for scaling .
Bioisosteric Replacements : Thiophene-2-carbonyl (Ev8) serves as a viable bioisostere for benzenesulfonyl, retaining affinity while improving solubility .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and an acetaminophen moiety. This configuration contributes to its potential pharmacological effects, particularly in anti-inflammatory and analgesic pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways. For instance, it may act as a multitarget inhibitor for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes which are critical in the synthesis of inflammatory mediators .
- Receptor Modulation : It may also interact with transient receptor potential vanilloid 1 (TRPV1), a receptor known for its role in pain sensation and inflammatory responses .
Biological Activity Data
Recent studies have reported promising data regarding the biological activity of this compound:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.011 | |
| 5-LOX Inhibition | 0.046 | |
| TRPV1 Inhibition | 0.008 |
These values indicate that the compound exhibits strong inhibitory effects on these targets, suggesting its potential utility in treating inflammatory conditions.
Case Studies and Research Findings
- Analgesic Effects : In vivo studies demonstrated that the compound significantly reduced formalin-induced pain in animal models. The pharmacokinetic profile indicated high oral bioavailability and acceptable clearance rates, making it a candidate for further clinical development .
- Anti-inflammatory Activity : The compound was effective in reducing capsaicin-induced ear edema in mice, showcasing its anti-inflammatory properties. This aligns with its mechanism of inhibiting COX and LOX pathways .
- Structure-Activity Relationship (SAR) : Variations in the sulfonamide group and tetrahydroquinoline structure have been explored to optimize biological activity. Compounds with different substitutions have shown varying degrees of efficacy against similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
